molecular formula C24H24N4O3S2 B12148273 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12148273
M. Wt: 480.6 g/mol
InChI Key: PCCDMSHXXOPQAM-CYVLTUHYSA-N
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Description

“3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidinone core. Key reagents and catalysts are used to facilitate these reactions under controlled conditions such as temperature, pressure, and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be studied for its unique structural properties and reactivity. It can serve as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Researchers may evaluate its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of other complex molecules or as a functional material in various products.

Mechanism of Action

The mechanism of action of “3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” include other heterocyclic compounds with thiazolidinone and pyrido[1,2-a]pyrimidinone cores. Examples include:

  • Thiazolidinediones
  • Pyrido[1,2-a]pyrimidines
  • Benzyl-substituted heterocycles

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O3S2/c1-2-31-14-8-12-25-21-18(22(29)27-13-7-6-11-20(27)26-21)15-19-23(30)28(24(32)33-19)16-17-9-4-3-5-10-17/h3-7,9-11,13,15,25H,2,8,12,14,16H2,1H3/b19-15-

InChI Key

PCCDMSHXXOPQAM-CYVLTUHYSA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

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